Guanylin (rat, mouse)
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Overview
Description
Guanylin (rat, mouse) is an endogenous intestinal guanylate cyclase activator that stimulates the production of cGMP and causes secretory diarrhea . It may regulate intestinal fluid and electrolyte absorption in intestines . The molecular formula of Guanylin (rat, mouse) is C60H90N16O22S4 .
Synthesis Analysis
Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood . It is composed of 15 amino acids .
Molecular Structure Analysis
The molecular weight of Guanylin (rat, mouse) is 1515.71 . The isolated hormonal form of guanylin is a 94-amino acid peptide with a molecular mass of 10.3 kDa .
Chemical Reactions Analysis
Guanylin peptides are filtered in the glomerulus, and additionally synthesized and excreted by tubular cells. They activate receptors located in the luminal membrane of the tubular cells along the nephron .
Scientific Research Applications
Chloride Secretion in Colonic Epithelia : Guanylin was found to increase chloride secretion in the epithelium of the mouse colon. This activity was notably absent in colonic epithelia from cystic fibrosis mice, suggesting the involvement of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in guanylin's action (Cuthbert et al., 1994).
Regulation by Salt Intake : Guanylin signaling was found to be down-regulated in rats on a low-salt diet, indicating its role in adapting to salt restriction (Li et al., 1996).
Heat-Stable Enterotoxin Superagonist : Guanylin, similar to bacterial heat-stable enterotoxins, activates intestinal guanylate cyclase. This study provided insights into the mechanism of diarrhea caused by these toxins (Carpick & Gariépy, 1993).
Natriuresis in Mice : Guanylin induced natriuresis (excretion of sodium in urine) in mice, even in the absence of the guanylyl cyclase-C receptor, suggesting a mechanism independent of this receptor (Carrithers et al., 2004).
Localization in the Intestine : Immunohistochemical studies localized guanylin in goblet cells in the rat intestine, supporting its role in hydrating intestinal mucin (Cohen et al., 1995).
Proguanylin in Human Intestine and Plasma : Identification of a 10-kDa proguanylin as a major guanylin molecule in human intestine and plasma, with increased levels in renal insufficiency (Nakazato et al., 1994).
Downregulation in Intestinal Adenomas : Guanylin expression was found to be downregulated in mouse and human intestinal adenomas, suggesting its involvement in intestinal epithelial cell transformation (Steinbrecher et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFLUTOEMABSGC-RAJPIYRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N16O22S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylin (rat, mouse) |
Citations
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